molecular formula C21H23FN2O4 B2829974 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide CAS No. 1351589-13-3

1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B2829974
CAS No.: 1351589-13-3
M. Wt: 386.423
InChI Key: FMSNKQSLAAHBTP-UHFFFAOYSA-N
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Description

This compound features an azetidine-3-carboxamide core substituted with a 2-(2-fluorophenoxy)acetyl group at position 1 and an N-[2-(2-methoxyphenyl)ethyl] moiety. The 2-fluorophenoxy group may influence lipophilicity and electronic properties, while the 2-methoxyphenethyl substituent could modulate receptor binding affinity. Though direct pharmacological data are unavailable, structural analogs suggest relevance in neurological or oncological targets (e.g., serotonin receptors or kinase inhibitors) .

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-18-8-4-2-6-15(18)10-11-23-21(26)16-12-24(13-16)20(25)14-28-19-9-5-3-7-17(19)22/h2-9,16H,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNKQSLAAHBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the fluorophenoxyacetyl intermediate: This can be achieved by reacting 2-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Synthesis of the azetidine ring: The azetidine ring can be formed by cyclization of an appropriate precursor, such as a β-amino ester.

    Coupling of the intermediates: The fluorophenoxyacetyl intermediate is then coupled with the azetidine ring precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the methoxyphenethyl group: This step involves the reaction of the coupled product with 2-methoxyphenethylamine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy group or other susceptible sites.

    Reduction: Reduction reactions may target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and biological profiles:

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Method Reference
Target Compound Azetidine-3-carboxamide 2-(2-fluorophenoxy)acetyl, N-[2-(2-methoxyphenyl)ethyl] Unknown (hypothesized CNS targets) Not reported -
BJ49671 Azetidine-3-carboxamide 2-(2-fluorophenoxy)acetyl, N-[2-(pyridin-4-yl)ethyl] Unknown (structural screening compound) Not reported
18F-FCWAY Cyclohexanecarboxamide 4-fluoro, piperazinoethyl, 2-methoxyphenyl 5-HT1A receptor PET imaging Radioligand synthesis
E244-0506 Indol-3-yl-oxoacetamide Morpholin-4-yl, 2-methoxyphenethyl Screening compound (kinase inhibition) Not detailed
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide Piperazine-1-carboxamide 3-fluorophenethyl, phenylpiperazine Unspecified (GPCR modulation) Standard amide coupling

Key Comparisons

  • Core Structure :

    • The azetidine core (target compound, BJ49671) offers rigidity and metabolic stability over larger rings like piperazine () or cyclohexane (18F-FCWAY). This may reduce off-target interactions .
    • Cyclohexane-based 18F-FCWAY demonstrates high 5-HT1A receptor affinity but suffers from defluorination, leading to bone uptake. Azetidine analogs may circumvent this issue due to altered metabolic pathways .
  • Substituent Effects: Fluorophenoxy vs. N-Substituents: The 2-methoxyphenethyl group (target compound) shares structural similarity with 18F-FCWAY’s 2-methoxyphenylpiperazine, suggesting possible overlap in serotonin receptor binding. Pyridinyl (BJ49671) or sulfamoylphenyl () variants may alter solubility or target specificity .
  • Synthetic Efficiency :

    • Microwave-assisted synthesis (e.g., , % yield) is absent in the target compound’s reported methods, but its azetidine core could benefit from similar optimization to improve yields .

Pharmacokinetic and Functional Insights

  • Defluorination Risk : Fluorinated compounds like 18F-FCWAY exhibit defluorination in vivo, but azetidine’s stability may mitigate this. Miconazole co-administration () could further enhance the target compound’s utility in imaging .
  • Receptor Binding : The 2-methoxyphenyl group in 18F-FCWAY and the target compound is critical for 5-HT1A affinity. Structural analogs with pyridinyl or indolyl groups () may shift activity toward kinase or GPCR targets .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis involves sequential functionalization of the azetidine core. Key steps include:

  • Acylation : Coupling the azetidine-3-carboxylic acid derivative with 2-(2-fluorophenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions (tetrahydrofuran or dichloromethane) .
  • Amidation : Reacting the intermediate with 2-(2-methoxyphenyl)ethylamine, requiring precise stoichiometry and temperature control (0–5°C to room temperature) to minimize side reactions .
  • Optimization : Use thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) to monitor reaction progress. Purification via flash chromatography or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can spectroscopic methods validate the structural integrity of the compound?

  • NMR : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂ groups), fluorophenoxy protons (δ 6.8–7.2 ppm), and methoxyphenyl signals (δ 3.8 ppm for OCH₃) .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) verify functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H]⁺ calculated for C₂₂H₂₄FN₂O₄: 423.1668) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenoxy vs. methoxyphenyl groups) influence target binding affinity in kinase inhibition assays?

  • Rationale : The 2-fluorophenoxy group enhances electron-withdrawing effects, potentially improving binding to ATP pockets in kinases. The methoxyphenyl moiety may modulate lipophilicity and membrane permeability .
  • Methodology :
    • Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR, JAK2) to compare binding poses .
    • Validate with surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
    • Correlate with cellular assays (e.g., IC₅₀ in cancer cell lines) to assess functional activity .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Potential Causes : Batch-to-batch purity differences, assay conditions (e.g., ATP concentration in kinase assays), or off-target effects.
  • Solutions :
    • Standardize compound purity via HPLC (≥98%) and validate with orthogonal methods (e.g., qNMR) .
    • Replicate assays under controlled ATP levels (e.g., 1 mM for kinase profiling) .
    • Use isoform-specific inhibitors as controls to rule out cross-reactivity .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

  • ADME Modeling : SwissADME or ADMETLab 2.0 estimate:
    • LogP : ~2.8 (moderate lipophilicity suitable for CNS penetration).
    • Permeability : Caco-2 cell model predicts moderate absorption (Papp ~5 × 10⁻⁶ cm/s) .
    • CYP450 Interactions : Risk of metabolism via CYP3A4 (predicted by SuperCYPScanner) .
  • Validation : Compare with in vitro hepatocyte clearance assays .

Q. What strategies isolate and characterize stereoisomers if chiral centers are introduced during synthesis?

  • Separation : Chiral HPLC (Chiralpak® OD-H column, 20% methanol/CO₂, 5 mL/min) resolves enantiomers .
  • Characterization :
    • Circular dichroism (CD) spectra differentiate enantiomers.
    • X-ray crystallography confirms absolute configuration .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize variability .
  • Data Validation : Cross-reference spectral data with PubChem entries (CID: [Insert CID]) for benchmarking .
  • Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .

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